(Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Description
This compound is a structurally complex molecule featuring a benzoate ester core substituted with a (Z)-configured vinylamino linker. The thiazole ring at the 2-position is further substituted with a 3-nitrophenyl group, while the cyano group and ethyl ester moiety contribute to its electronic and steric profile. Its molecular weight is approximately 389.44 g/mol (estimated based on analogs in ), and the nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance reactivity or binding affinity in biological systems compared to other substituents.
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-2-29-21(26)14-6-8-17(9-7-14)23-12-16(11-22)20-24-19(13-30-20)15-4-3-5-18(10-15)25(27)28/h3-10,12-13,23H,2H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMKOALXJINTEE-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea in the presence of a base.
Next, the nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid. The cyano group is then added via a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide.
The final step involves the formation of the vinyl group and its subsequent attachment to the benzoate ester. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired vinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate can be used as a building block for more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activities. The presence of the thiazole ring and nitrophenyl group suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The cyano and nitrophenyl groups are often found in bioactive molecules, indicating potential therapeutic applications.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure might contribute to unique material characteristics.
Mechanism of Action
The mechanism of action for (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could facilitate binding to protein targets, while the cyano and nitrophenyl groups might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and structurally related analogs:
Structural and Functional Insights:
Substituent Effects on Thiazole Ring: The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 4-methylphenyl () or 2,4-dichlorophenyl (). In contrast, 4-methylphenyl () donates electrons via its methyl group, which could stabilize resonance structures or reduce metabolic degradation .
Ester Group Modifications: The diethylaminoethyl ester in ’s compound adds a tertiary amine, likely improving water solubility via protonation at physiological pH. This contrasts with the simple ethyl ester in the target compound, which prioritizes lipophilicity .
Analogs with phenethylamino or phenethylthio linkers () exhibit greater conformational flexibility, which may reduce binding specificity .
Heterocycle Variations :
- Replacing the thiazole ring with pyridazine (I-6230) or isoxazole (I-6373) alters electronic properties and hydrogen-bonding capacity. Pyridazine’s dual nitrogen atoms could enhance polar interactions, while isoxazole’s oxygen may participate in weaker dipole-dipole interactions .
Research Findings and Implications
While direct biological activity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
- The 3-nitrophenyl substituent may confer stronger binding to targets requiring electron-deficient aromatic systems (e.g., kinases or oxidoreductases) compared to methyl or chloro analogs.
- The Z-configuration could lead to distinct pharmacokinetic profiles relative to E-isomers, as seen in other vinyl-linked drugs.
Biological Activity
(Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is ethyl 4-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate. Its molecular formula is with a molecular weight of 454.52 g/mol.
Synthesis Overview
The synthesis involves several key steps:
- Formation of the Thiazole Ring : Reacting a suitable α-haloketone with thiourea under basic conditions.
- Introduction of the Cyano Group : Nucleophilic substitution using a cyanide source.
- Coupling with the Nitrophenyl Group : Utilizing palladium-catalyzed cross-coupling reactions.
- Vinylation : A Wittig reaction introduces the vinyl group.
- Esterification : The final step involves esterification with ethyl alcohol under acidic conditions .
The biological activity of (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways.
- Hydrogen Bonding and π-π Interactions : The cyano and nitrophenyl groups enhance binding affinity through these interactions .
Anticancer Properties
Research indicates that compounds similar to (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate exhibit significant anticancer activity. For instance, a study demonstrated that thiazole derivatives inhibited cancer cell proliferation by targeting specific oncogenic pathways .
Antibacterial and Antifungal Effects
In vitro studies have shown that thiazole derivatives possess antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/mL against various pathogens .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties, demonstrating the ability to scavenge reactive oxygen species (ROS), which contributes to its protective effects in cellular models .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated significant inhibition of cancer cell lines using thiazole derivatives similar to (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate). |
| Study B (2020) | Reported antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values around 50 μg/mL. |
| Study C (2022) | Found antioxidant activity in cellular models, indicating potential neuroprotective effects. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate, and how can stereochemical purity (Z-configuration) be ensured?
- Methodological Answer : Synthesis typically involves condensation reactions between 2-aminothiazole derivatives and cyano-vinyl intermediates. Key steps include:
- Step 1 : Preparation of 4-(3-nitrophenyl)thiazol-2-amine via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .
- Step 2 : Formation of the Z-configuration vinyl cyanide intermediate using stereoselective Wittig or Knoevenagel reactions. Solvent polarity and temperature (e.g., ethanol at 60–80°C) influence Z/E selectivity .
- Step 3 : Final coupling with ethyl 4-aminobenzoate under acidic catalysis (e.g., glacial acetic acid) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) are critical for removing E-isomer impurities .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and Z-configuration of the vinyl group. Key signals include:
- Thiazole C-H protons at δ 7.2–8.3 ppm .
- Vinyl proton (Z-configuration) at δ 6.4–7.1 ppm with coupling constant J = 10–12 Hz .
- IR Spectroscopy : Identify cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 482.90 for analogous compounds) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to ciprofloxacin .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), using cisplatin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action and target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the nitrophenyl group and hydrophobic interactions with the thiazole ring .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
- QSAR Modeling : Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like Hammett σ constants .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values of 3-nitrophenyl vs. 4-nitrophenyl analogs (e.g., 3-NO2 shows 10× higher EGFR inhibition than 4-NO2) .
- SAR Studies : Systematically modify substituents (e.g., replace cyano with carboxamide) to isolate pharmacophores .
- Solubility Optimization : Use logP calculations (e.g., ClogP ~3.5) to adjust ester groups for improved membrane permeability .
Q. How can regioselectivity challenges in thiazole functionalization be addressed during derivatization?
- Methodological Answer :
- Directed Metalation : Employ LDA (lithium diisopropylamide) at −78°C to selectively deprotonate thiazole C5-H for halogenation or cross-coupling .
- Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to shield thiazole N while modifying the vinyl cyanide moiety .
- Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 12 hrs) and improve yields (~85%) for Suzuki-Miyaura couplings .
Key Research Gaps and Future Directions
- Stereochemical Stability : Investigate Z→E isomerization under physiological conditions using accelerated stability studies (40°C/75% RH) .
- In Vivo Pharmacokinetics : Perform ADMET profiling in rodent models to assess oral bioavailability and metabolite formation .
- Polypharmacology : Screen against epigenetic targets (e.g., HDACs) using thermal shift assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
